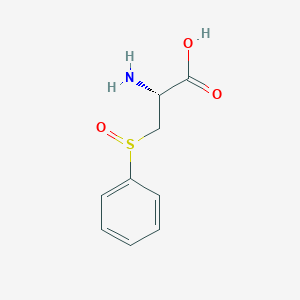

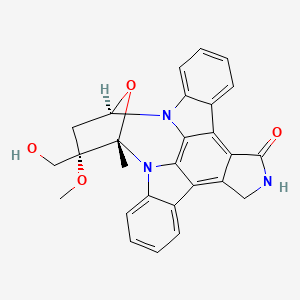

![molecular formula C27H42N2O5 B10837686 (3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione CAS No. 151013-39-7](/img/structure/B10837686.png)

(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BU-4514N is a novel neuritogenetic compound isolated from the fermentation broth of the microorganism Microtetraspora species T689-92. This compound exhibits significant nerve growth factor-mimic activity and antibacterial activity against Gram-positive bacteria. Structurally, BU-4514N is related to lydicamycin, a known antibiotic .

Métodos De Preparación

BU-4514N is produced through the fermentation of Microtetraspora species T689-92. The microorganism is cultured in a suitable medium, and the compound is subsequently isolated from the fermentation broth. The fermentation process involves the following steps :

Fermentation: The producing strain is isolated from a soil sample and cultured in a liquid medium containing glucose and yeast extract at a pH of 7.0. The culture is incubated at 32°C for 4 days with continuous shaking.

Isolation: The fermentation broth is filtered to remove the microbial cells. The filtrate is then subjected to solvent extraction, typically using ethyl acetate.

Purification: The crude extract is purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain pure BU-4514N.

Análisis De Reacciones Químicas

BU-4514N undergoes various chemical reactions, including:

Acetylation: BU-4514N reacts with acetic anhydride in the presence of triethylamine in methanol to form an acetylated derivative.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: BU-4514N can participate in substitution reactions, particularly involving its hydroxyl and amino groups.

Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

BU-4514N has several scientific research applications, including :

Neuritogenesis: BU-4514N promotes the differentiation of PC12 pheochromocytoma cells into sympathetic neuron-like cells, mimicking the activity of nerve growth factor. This makes it a valuable tool for studying neuronal differentiation and nerve growth factor pathways.

Antibacterial Activity: BU-4514N exhibits antibacterial activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.

Neurodegenerative Diseases: Due to its nerve growth factor-mimic activity, BU-4514N is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Mecanismo De Acción

BU-4514N exerts its effects by mimicking the activity of nerve growth factor. It binds to nerve growth factor receptors on the surface of target cells, initiating a signaling cascade that promotes neuronal differentiation and growth. The exact molecular targets and pathways involved include the activation of the nerve growth factor receptor and downstream signaling pathways that regulate neurite outgrowth .

Comparación Con Compuestos Similares

BU-4514N is structurally related to lydicamycin and its analogues, such as TPU-0037A, TPU-0037B, TPU-0037C, and TPU-0037D. These compounds share similar antibacterial and neuritogenetic activities . BU-4514N is unique in its specific structural features and its potent nerve growth factor-mimic activity, which distinguishes it from other related compounds.

Similar Compounds

- Lydicamycin

- TPU-0037A

- TPU-0037B

- TPU-0037C

- TPU-0037D

Propiedades

Número CAS |

151013-39-7 |

|---|---|

Fórmula molecular |

C27H42N2O5 |

Peso molecular |

474.6 g/mol |

Nombre IUPAC |

(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C27H42N2O5/c1-14-6-7-19-18(10-14)11-15(2)20(12-16(3)33-23-9-8-21(28)17(4)34-23)27(19,5)25(31)24-22(30)13-29-26(24)32/h11,14,16-21,23,31H,6-10,12-13,28H2,1-5H3,(H,29,32)/b25-24- |

Clave InChI |

NKWRHFUPAYVQCE-IZHYLOQSSA-N |

SMILES isomérico |

CC1CCC2C(C1)C=C(C(C2(C)/C(=C/3\C(=O)CNC3=O)/O)CC(C)OC4CCC(C(O4)C)N)C |

SMILES canónico |

CC1CCC2C(C1)C=C(C(C2(C)C(=C3C(=O)CNC3=O)O)CC(C)OC4CCC(C(O4)C)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837614.png)

![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)

![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)

![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)

![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)

![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)

![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)

![2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10837684.png)